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Compound of Interest

Compound Name: Enazadrem

Cat. No.: B025868 Get Quote

Disclaimer: Publicly available preclinical toxicology data for Enazadrem (also known as CP-

70490) is limited. The following application notes and protocols are based on established

principles of preclinical toxicology for small molecule drug candidates and are intended to serve

as a representative guide. The data presented herein is illustrative and not actual experimental

results for Enazadrem.

Introduction
Enazadrem (CP-70490) is a small molecule inhibitor of lipoxygenase, an enzyme class

involved in the inflammatory cascade through the production of leukotrienes and other lipid

mediators. As with any investigational new drug, a thorough preclinical toxicology evaluation is

essential to characterize its safety profile before administration in human clinical trials. These

studies are designed to identify potential target organs of toxicity, determine a No-Observed-

Adverse-Effect Level (NOAEL), and inform the selection of a safe starting dose for Phase I

clinical studies.

This document provides a framework for the administration of Enazadrem in preclinical

toxicology studies, including representative data, detailed experimental protocols, and

visualizations of key pathways and workflows.
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The following tables summarize fictional quantitative data from a standard battery of preclinical

toxicology studies for a lipoxygenase inhibitor like Enazadrem.

Table 1: Acute Toxicity of Enazadrem in Rodents

Species
Route of
Administration

LD₅₀ (mg/kg)

95%
Confidence
Interval
(mg/kg)

Key Clinical
Observations

Mouse Oral (p.o.) > 2000 N/A

No mortality or

significant clinical

signs of toxicity

observed at the

limit dose.

Rat Oral (p.o.) 1500 1200 - 1800

Sedation,

piloerection, and

ataxia at doses ≥

1000 mg/kg.

Mouse Intravenous (i.v.) 150 125 - 175

Hypoactivity and

respiratory

distress at doses

≥ 100 mg/kg.

Rat Intravenous (i.v.) 100 80 - 120

Seizures and

mortality within

10 minutes at

doses ≥ 120

mg/kg.

Table 2: Repeated-Dose Toxicity of Enazadrem in Rats (28-Day Oral Gavage)
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Dose Group
(mg/kg/day)

Body Weight
Change (%)

Key
Hematology
Findings

Key Clinical
Chemistry
Findings

Key
Histopathologi
cal Findings

0 (Vehicle) +25% Normal Normal
No significant

findings.

10 +24% Normal Normal
No significant

findings.

50 +20%

Slight, non-

significant

decrease in red

blood cell count.

Normal

Minimal

centrilobular

hepatocyte

hypertrophy.

200 +10%

Statistically

significant

decrease in red

blood cell count

and hemoglobin.

Statistically

significant

increase in ALT

and AST (>2x

baseline).

Moderate

centrilobular

hepatocyte

hypertrophy and

single-cell

necrosis in the

liver.

Table 3: In Vitro Genotoxicity of Enazadrem

Assay Test System
Metabolic
Activation (S9)

Result

Ames Test

S. typhimurium (TA98,

TA100, TA1535,

TA1537), E. coli (WP2

uvrA)

With and Without Negative

Mouse Lymphoma

Assay (MLA)
L5178Y/Tk+/- cells With and Without Positive (with S9)

In Vitro Micronucleus

Test

Human peripheral

blood lymphocytes
With and Without Positive (with S9)
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Experimental Protocols
Acute Oral Toxicity Study (Up-and-Down Procedure) in
Rats
Objective: To determine the acute oral toxicity (LD₅₀) of Enazadrem.

Materials:

Enazadrem

Vehicle (e.g., 0.5% methylcellulose in sterile water)

Sprague-Dawley rats (8-10 weeks old, equal numbers of males and females)

Oral gavage needles

Standard laboratory animal housing and diet

Methodology:

Acclimatization: Animals are acclimated for at least 5 days prior to dosing.

Fasting: Animals are fasted overnight (with access to water) before dosing.

Dose Preparation: Enazadrem is suspended in the vehicle to the desired concentrations.

Dosing: A single animal is dosed at the starting dose (e.g., 175 mg/kg).

Observation: The animal is observed for mortality and clinical signs of toxicity for the first 30

minutes, then periodically for 4 hours, and daily thereafter for 14 days. Body weight is

recorded prior to dosing and on days 7 and 14.

Dose Adjustment:

If the animal survives, the next animal is dosed at a higher dose level.

If the animal dies, the next animal is dosed at a lower dose level.
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Termination: After 14 days, surviving animals are euthanized and subjected to a gross

necropsy.

Data Analysis: The LD₅₀ is calculated using appropriate statistical software (e.g.,

AOT425StatPgm).

28-Day Repeated-Dose Oral Toxicity Study in Rats
Objective: To evaluate the potential toxicity of Enazadrem following repeated oral

administration for 28 days.

Materials:

Enazadrem

Vehicle

Sprague-Dawley rats (6-8 weeks old, 10 animals/sex/group)

Equipment for clinical observations, body weight, food consumption, hematology, clinical

chemistry, and histopathology.

Methodology:

Group Assignment: Animals are randomly assigned to vehicle control and three dose groups

(e.g., 10, 50, 200 mg/kg/day).

Dosing: Animals are dosed once daily via oral gavage for 28 consecutive days.

Observations:

Mortality and Morbidity: Checked twice daily.

Clinical Signs: Observed daily.

Body Weight and Food Consumption: Recorded weekly.

Ophthalmology: Conducted prior to dosing and at the end of the study.
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Clinical Pathology: Blood and urine samples are collected at the end of the 28-day period for

hematology, coagulation, and clinical chemistry analysis.

Necropsy and Histopathology: All animals are euthanized at the end of the study. A full

necropsy is performed, and selected organs are weighed. Tissues are collected and

preserved for histopathological examination.

Data Analysis: Statistical analysis is performed to compare dose groups to the vehicle

control group.

Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of Enazadrem by its ability to induce reverse

mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

Materials:

Enazadrem

Bacterial strains (e.g., TA98, TA100, TA1535, TA1537, WP2 uvrA)

S9 fraction (for metabolic activation)

Positive and negative controls

Top agar and minimal glucose agar plates

Methodology:

Dose Range Finding: A preliminary cytotoxicity test is performed to determine the

appropriate concentration range of Enazadrem.

Assay Performance:

The test compound, bacterial culture, and either S9 mix or a buffer are combined in a test

tube.

The mixture is briefly incubated.
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Molten top agar is added, and the contents are poured onto minimal glucose agar plates.

Incubation: Plates are incubated at 37°C for 48-72 hours.

Scoring: The number of revertant colonies (his+ or trp+) on each plate is counted.

Data Analysis: The results are considered positive if a dose-related increase in revertant

colonies is observed, and the increase is at least twofold over the solvent control for at least

two consecutive dose levels.
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Click to download full resolution via product page

Caption: Hypothetical mechanism of action for Enazadrem as a 5-lipoxygenase inhibitor.
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Caption: General experimental workflow for preclinical toxicology studies.
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Caption: The four key stages of pharmacokinetics (ADME).

To cite this document: BenchChem. [Application Notes and Protocols for Enazadrem
Administration in Preclinical Toxicology Studies]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b025868#enazadrem-administration-in-
preclinical-toxicology-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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